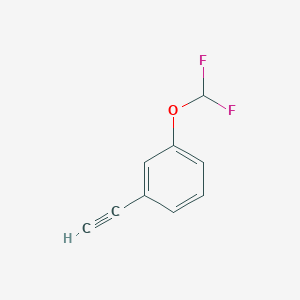

3-(Difluoromethoxy)phenylacetylene

Description

3-(Difluoromethoxy)phenylacetylene is an organofluorine compound characterized by a phenyl ring substituted with a difluoromethoxy (-OCHF₂) group and an acetylene (-C≡CH) moiety. The difluoromethoxy group introduces strong electron-withdrawing effects, which influence the electronic properties of the aromatic ring, while the acetylene functionality enables participation in coupling reactions, such as Sonogashira cross-couplings, critical in pharmaceutical and materials synthesis . This compound is often utilized as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and fluorinated analogs of bioactive molecules.

Properties

IUPAC Name |

1-(difluoromethoxy)-3-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-2-7-4-3-5-8(6-7)12-9(10)11/h1,3-6,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUOBKVALAVDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380977 | |

| Record name | 3-(Difluoromethoxy)phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519059-03-1 | |

| Record name | 3-(Difluoromethoxy)phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-hydroxyphenylacetylene with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)phenylacetylene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)phenylacetylene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol (MeOH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of difluoromethoxybenzaldehyde or difluoromethoxybenzoic acid.

Reduction: Formation of 3-(difluoromethoxy)phenylethylene or 3-(difluoromethoxy)ethylbenzene.

Substitution: Formation of various substituted phenylacetylenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable scaffold for drug development due to its unique electronic properties. Key applications include:

- Pharmaceutical Development : Research indicates that 3-(difluoromethoxy)phenylacetylene can act as a precursor for new pharmaceuticals, particularly those targeting inflammatory responses. Preliminary studies suggest that compounds with similar structures can effectively bind to enzymes or receptors involved in inflammation.

- Antibacterial and Anesthetic Properties : Difluoromethoxy compounds have been investigated for their potential antibacterial effects and anesthetic properties, making them candidates for further exploration in medicinal applications .

Material Science

This compound is also explored for its applications in material science:

- Optoelectronic Devices : The combination of the rigid alkyne moiety and the electron-withdrawing difluoromethoxy group makes this compound suitable for developing organic light-emitting diodes (OLEDs) and organic solar cells. Its unique properties can enhance the performance of these devices.

- Polymer Chemistry : As a building block in the synthesis of polymers, it can be used to create cross-linked structures that improve mechanical properties and thermal stability in various applications, including chiral separation and sensing technologies .

Organic Synthesis

In organic synthesis, this compound is utilized for several key reactions:

- Coupling Reactions : The alkyne group allows participation in various coupling reactions such as Sonogashira coupling and click chemistry, facilitating the formation of complex organic molecules .

- Regioselectivity in Reactions : The difluoromethoxy group can act as a directing group in electrophilic substitution reactions, influencing the regioselectivity of these processes.

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)phenylacetylene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The acetylene group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The difluoromethoxy group distinguishes this compound from analogs with simpler substituents. For example:

- 3-Fluorophenylacetylene (C₆H₄F-C≡CH): Replaces -OCHF₂ with a single fluorine atom. The fluorine substituent exerts a weaker electron-withdrawing effect compared to -OCHF₂, resulting in a less electron-deficient aromatic ring. This difference impacts reactivity in electrophilic aromatic substitution and metal-catalyzed couplings .

- 3-Fluoromethoxy-4,5-dimethoxybenzoic acid methyl ester (C₆H₂(OCH₂F)(OCH₃)₂-COOCH₃): Contains additional methoxy groups and an ester functional group. The ester moiety allows for hydrolysis or nucleophilic acyl substitution, contrasting with the acetylene’s coupling reactivity. The electron-donating methoxy groups further modulate electronic properties .

Table 1: Structural and Functional Comparison

*Calculated based on standard atomic weights.

Physicochemical Properties

- Lipophilicity : The -OCHF₂ group increases lipophilicity (logP ~2.1) compared to 3-fluorophenylacetylene (logP ~1.8), improving membrane permeability in bioactive molecules.

Biological Activity

3-(Difluoromethoxy)phenylacetylene is an aromatic compound notable for its unique structural features, including a difluoromethoxy group attached to a phenylacetylene moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Formula : C₉H₆F₂O

- Average Mass : Approximately 168.143 g/mol

- Functional Groups :

- Difluoromethoxy (OCF₂H)

- Alkyne (C≡C)

The difluoromethoxy group enhances the compound's electronic properties, making it a versatile candidate for chemical reactions and biological interactions.

Preliminary studies indicate that this compound may interact with specific molecular targets involved in cellular processes. The presence of the difluoromethoxy group can influence its binding affinity to enzymes or receptors related to inflammatory responses. This interaction is crucial for understanding its potential therapeutic applications.

Biological Activity

Research has highlighted several aspects of the biological activity of this compound:

- Anticancer Potential : Similar compounds have shown efficacy in inhibiting glycolysis in aggressive cancer types like glioblastoma multiforme (GBM). The inhibition of glycolytic pathways presents a promising therapeutic strategy, which may extend to derivatives like this compound due to its structural similarities .

- Inflammatory Response Modulation : Compounds with similar structural features have been investigated for their ability to modulate inflammatory pathways. This suggests that this compound could play a role in reducing inflammation through enzyme inhibition or receptor modulation.

Case Studies and Experimental Data

- In Vitro Studies : In laboratory settings, compounds with difluoromethoxy groups have demonstrated significant cytotoxic effects against cancer cell lines. For instance, fluorinated derivatives have been shown to bind effectively to hexokinase, an enzyme critical for glycolysis, thus inhibiting cancer cell metabolism .

- Mechanistic Insights : The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the alkyne functionality allows for participation in coupling reactions that may enhance its biological activity through the formation of more complex molecular structures.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenylacetylene | Simple alkyne structure | Versatile reagent in organic synthesis |

| 4-Difluoromethoxyphenylacetylene | Similar difluoromethoxy group | Enhanced electron-withdrawing effects |

| 3-Methoxyphenylacetylene | Methoxy instead of difluoro | Different electronic properties |

| 4-Fluorophenylacetylene | Fluoro substituent | Often used in medicinal chemistry |

This table illustrates how this compound stands out due to its combination of difluoro and methoxy groups, potentially conferring unique reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(difluoromethoxy)phenylacetylene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 3-(difluoromethoxy)iodobenzene and terminal acetylenes under palladium/copper catalysis. Key factors include solvent choice (e.g., THF or DMF), base (e.g., Et₃N), and temperature (60–80°C). Ligand selection (e.g., PPh₃) can stabilize intermediates and reduce side reactions like homocoupling . For derivatives, rhodium(I) catalysts with hemilabile ligands (e.g., 3-(dimethylaminopropyl)diphenylphosphine) enable efficient polymerization of phenylacetylene analogs, achieving high molecular weights (>10⁶ Da) under mild conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

- Methodological Answer :

- IR/Raman Spectroscopy : Identifies C≡C stretching (~2100 cm⁻¹) and difluoromethoxy (O–CF₂) vibrational modes.

- NMR : ¹⁹F NMR detects fluorinated groups (δ −50 to −60 ppm for CF₂), while ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Computational methods (e.g., SQM force fields) refine experimental geometries by correcting systematic errors in bond lengths and angles .

Q. How does this compound behave under catalytic hydrogenation?

- Methodological Answer : Over Pt/γ-Al₂O₃, phenylacetylene derivatives undergo selective hydrogenation to styrene analogs. Kinetic studies show pseudo-first-order dependence on H₂ pressure, with activation energies (~50 kJ/mol) consistent with Langmuir-Hinshelwood mechanisms. Competitive adsorption between substrate and intermediates (e.g., styrene) must be minimized to avoid over-reduction to ethylbenzene derivatives .

Advanced Research Questions

Q. How can computational modeling predict nonlinear optical (NLO) properties of this compound-based dendrimers?

- Methodological Answer : The INDO/S method calculates second hyperpolarizabilities (γ), revealing that fractal dendrimers exhibit localized electron contributions in linear-leg regions. Meta-branching points enhance γ by segmenting conjugation, contrasting para-substituted oligomers where contributions are chain-wide. For this compound, introducing electron-withdrawing groups (e.g., CF₂O) amplifies NLO responses by polarizing π-electron density .

Q. What strategies resolve contradictions between experimental and theoretical vibrational spectra?

- Methodological Answer : Discrepancies in ipso CC bond lengths (theory vs. microwave data) are addressed via scaled quantum mechanical (SQM) force fields. Scaling factors from benzene/acetylene benchmarks correct harmonic frequencies. For example, C≡C stretching modes in phenylacetylene show <10 cm⁻¹ deviation after scaling, validating assignments. Anharmonic corrections (e.g., DFT-based VPT2) further refine CH/CF₂ stretching regions .

Q. How do steric and electronic effects of the difluoromethoxy group influence polymerization kinetics?

- Methodological Answer : The –OCF₂ group’s electron-withdrawing nature reduces electron density at the acetylene terminus, slowing Rh-catalyzed polymerization. Steric hindrance from the substituent lowers propagation rates but enhances regioselectivity. Kinetic studies using in-situ FTIR or GPC track molecular weight growth, revealing termination via chain transfer to monomer .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic efficiencies for phenylacetylene hydrogenation?

- Analysis : Discrepancies arise from transport limitations (e.g., pore diffusion in Pt/γ-Al₂O₃) or incomplete catalyst activation. Studies confirming absence of mass transfer (via Weisz-Prater criterion) align with intrinsic kinetics . Contrasting activation energies may stem from differing H₂ partial pressures or solvent effects (e.g., polar solvents stabilize charged intermediates).

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Guidelines :

- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).

- Purge solvents with inert gases (N₂/Ar) to prevent oxidation of the acetylene group.

- Monitor reaction progress via TLC/GC-MS to detect premature termination or side products (e.g., diynes) .

Tables

Table 1 : Key Computational Parameters for NLO Property Prediction

| Parameter | Value/Method | Impact on γ | Reference |

|---|---|---|---|

| Basis Set | INDO/S | Electron correlation | |

| Scaling Factor | 0.89 (CH stretch) | Frequency correction | |

| Conjugation Length | Meta vs. para | Localization of γ |

Table 2 : Optimized Hydrogenation Conditions for Phenylacetylene Derivatives

| Catalyst | Temp (°C) | H₂ Pressure (bar) | Selectivity (Styrene) | Reference |

|---|---|---|---|---|

| Pt/γ-Al₂O₃ | 25 | 1.0 | 85% | |

| Pd/C | 50 | 2.5 | 70% | [N/A] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.